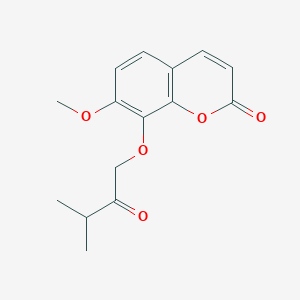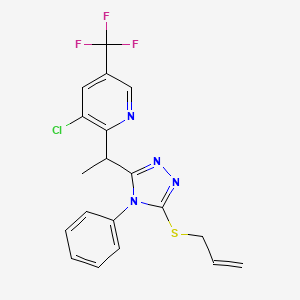
2-(1-(5-(Allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(5-(Allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C19H16ClF3N4S and its molecular weight is 424.87. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(5-(Allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(5-(Allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
Pyrrole-containing compounds have been investigated for their potential as antitumor agents. This compound’s unique structure may contribute to its ability to inhibit cancer cell growth. Researchers have explored its effects on various cancer types, including leukemia, lymphoma, and myelofibrosis .
Antibacterial Activity
The pyrrole ring system has been associated with antibacterial properties. This compound could potentially serve as a basis for developing new antibiotics or enhancing existing ones. Investigating its interactions with bacterial enzymes and cell membranes may reveal valuable insights .
Antifungal Applications
Fungal infections remain a significant health concern. Pyrrole derivatives have demonstrated antifungal activity, and this compound might be no exception. Researchers could explore its efficacy against specific fungal strains and mechanisms of action .
Anxiolytic Effects
Pyrrole-containing analogs have been studied for their anxiolytic (anti-anxiety) properties. Investigating this compound’s impact on neurotransmitter systems and its potential as a therapeutic agent for anxiety disorders could be worthwhile .
Anti-Inflammatory Potential
Inflammation plays a role in various diseases. Pyrrole-based compounds have shown anti-inflammatory effects. Researchers could explore whether this compound modulates inflammatory pathways and its potential clinical applications .
Inhibition of Reverse Transcriptase (HIV-1)
Certain pyrrole-containing molecules inhibit reverse transcriptase, an enzyme crucial for HIV-1 replication. Investigating this compound’s interaction with the enzyme could provide insights into novel antiviral strategies .
Mecanismo De Acción
The compound also contains a trifluoromethyl group , which is often used in pharmaceuticals and agrochemicals . Trifluoromethyl groups can enhance the metabolic stability and lipophilicity of a compound, potentially improving its pharmacokinetic properties .
The pyridine ring in the compound is a basic heterocyclic aromatic organic compound. Similar to benzene, pyridine ring is often used as a scaffold in therapeutic agents and is associated with various types of biological activity .
The allylsulfanyl group might be involved in the formation of carbon-centered radical intermediates, which could play a role in the compound’s mode of action .
Propiedades
IUPAC Name |
3-chloro-2-[1-(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)ethyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N4S/c1-3-9-28-18-26-25-17(27(18)14-7-5-4-6-8-14)12(2)16-15(20)10-13(11-24-16)19(21,22)23/h3-8,10-12H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUYJGBHTQVZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NN=C(N2C3=CC=CC=C3)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide](/img/structure/B2436231.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2436232.png)

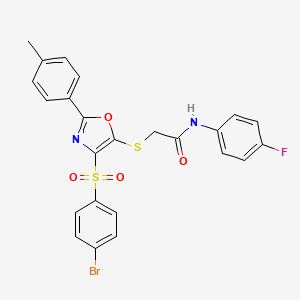
![2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2436237.png)
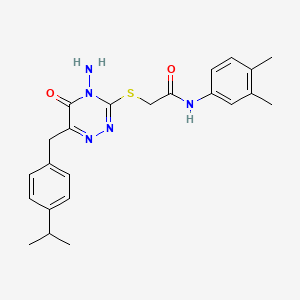
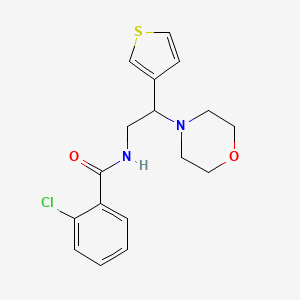
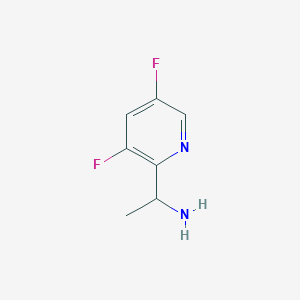
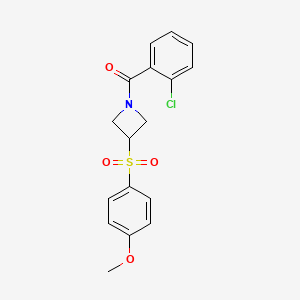

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2436250.png)
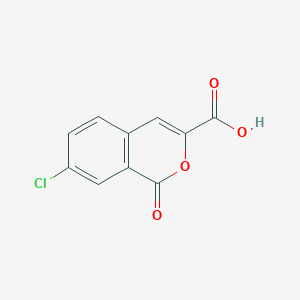
![6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2436252.png)
